7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-4-10-12-8(11(15)16)5-9(7-2-3-7)14(10)13-6/h4-5,7H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHALQDJRAPMSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often employ greener synthetic methodologies to improve yield and reduce environmental impact .
Chemical Reactions Analysis
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), which influence the absorption and emission behaviors of the compound . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives, including 7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often act as enzyme inhibitors, targeting specific pathways involved in tumor growth and proliferation. They have shown efficacy against a variety of cancer cell lines, suggesting their potential as lead compounds in cancer therapy .
Antiviral Activity
Research has also highlighted the antiviral potential of this compound. It has been evaluated for its effectiveness against viruses such as influenza and other RNA viruses. The compound's ability to interfere with viral replication mechanisms positions it as a candidate for antiviral drug development .
Antimicrobial Effects
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity, which could lead to the development of new antibiotics .
Case Studies and Research Findings
- Anticancer Activity : A study published in Molecules detailed the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their biological evaluation against cancer cell lines. Among these derivatives, this compound showed promising results in inhibiting cell proliferation .
- Antiviral Screening : Another research effort focused on assessing the antiviral properties of pyrazolo[1,5-a]pyrimidines against influenza virus. The findings suggested that modifications at the 7-position could enhance antiviral activity, making this compound a subject of interest for further pharmacological studies .
- Antimicrobial Studies : A comprehensive study evaluated the antibacterial efficacy of synthesized compounds including this compound against various pathogens. Results indicated significant inhibition of bacterial growth at low concentrations compared to standard antibiotics .
Comparative Data Table
| Compound Name | Anticancer Activity | Antiviral Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Other Pyrazolo Derivatives (e.g., SCM5) | Moderate | High | Variable |
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzymatic activity and inhibit specific biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
- Substituent Effects :
- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound offers greater metabolic stability compared to isopropyl, as smaller rings are less prone to oxidative degradation .
- Methyl vs. Trifluoromethyl : The methyl group (target compound) provides moderate electron-donating effects, while trifluoromethyl (CF₃) in analogs enhances electronegativity, improving binding to hydrophobic enzyme pockets .
- Carboxylic Acid vs. Ester : The carboxylic acid group is critical for bioactivity (e.g., kinase inhibition), whereas the ester form (CAS 1458593-65-1) serves as a prodrug to enhance oral absorption .
Biological Activity
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS Number: 1226209-52-4) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopropyl group and a carboxylic acid functional group attached to a pyrazolopyrimidine core. The molecular formula is .
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of kinases that are crucial for cancer cell survival .
Table 1: Summary of Anticancer Activity
Enzymatic Inhibition
This compound has been studied for its ability to inhibit various enzymes. Notably, it has shown potential as a dihydroorotate dehydrogenase (DHODH) inhibitor, which is significant in the treatment of malaria and autoimmune diseases . The inhibition of DHODH disrupts pyrimidine synthesis, which is essential for the proliferation of certain pathogens.
Table 2: Enzymatic Targets and Inhibition
| Enzyme Target | Inhibition Type | Implications | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase | Competitive inhibition | Potential treatment for malaria | |
| Protein Kinases | Non-competitive inhibition | Anticancer activity | , |
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Study : A study involving various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported to be lower than those of established chemotherapeutics, indicating its potential as a novel anticancer agent .
- Enzyme Inhibition Assay : In vitro assays showed that the compound effectively inhibited DHODH activity with an IC50 value in the micromolar range. This finding supports its development as a therapeutic candidate for malaria treatment .
- Fluorescent Properties : Recent research highlighted the use of pyrazolo[1,5-a]pyrimidines as fluorescent markers in cellular studies. The compound was shown to localize in lipid droplets within cancer cells, suggesting applications in bioimaging and cellular tracking .
Q & A
Q. What are the key synthetic routes for 7-cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid?
The compound is synthesized via cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with cyclopropane-containing precursors, followed by hydrolysis and functionalization. Critical steps include:
- Cyclocondensation : Reacting aminopyrazole derivatives with enamine or enolate precursors (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate) under reflux conditions in ethanol or DMF .
- Hydrolysis : Acidic or basic hydrolysis of the ester group to yield the carboxylic acid moiety, typically using HCl or NaOH .
- Amidation : Bis(pentafluorophenyl) carbonate (BPC)-mediated coupling with amines to generate carboxamide derivatives for biological screening .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- NMR Spectroscopy : H and C NMR to confirm regioselectivity and substituent positioning, particularly distinguishing between pyrazole and pyrimidine ring protons .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns, especially for trifluoromethyl or cyclopropyl groups .
- HPLC : Purity assessment (≥95%) using reversed-phase columns with UV detection at 254 nm .
- X-ray Crystallography : Resolving crystal structures to confirm bond angles and stereochemistry, as demonstrated for related pyrazolo[1,5-a]pyrimidines .
Q. How can computational methods predict physicochemical properties and reactivity?
- LogP and Solubility : Tools like MarvinSketch or Molinspiration calculate logP (e.g., ~1.12 for methyl esters) and hydrogen bond donors/acceptors (1 and 5, respectively) .
- DFT Calculations : Optimize geometries to evaluate cyclopropane ring strain and electronic effects on reactivity .
- Docking Studies : Predict binding affinities to biological targets (e.g., cathepsins) using AutoDock Vina with crystal structures from the PDB .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency compared to ethanol .
- Catalysis : Use p-toluenesulfonic acid (PTSA) or microwave irradiation to accelerate cyclization steps, reducing reaction times from 24 h to 2–4 h .
- Workup Strategies : Purification via silica gel chromatography (petroleum ether/EtOAc gradients) or recrystallization (cyclohexane/CHCl) improves purity >98% .
Q. How can discrepancies in biological activity data (e.g., IC) be resolved?
- Assay Standardization : Use recombinant cathepsins (K/B) with fluorogenic substrates (e.g., Z-FR-AMC) under controlled pH (5.5–6.0) and temperature (37°C) .
- Data Normalization : Compare inhibition values against positive controls (e.g., E-64 for cathepsin B) and validate via dose-response curves (3–5 replicates) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid clearance .
Q. What strategies are employed to study structure-activity relationships (SAR) for this scaffold?
- Substituent Variation : Replace cyclopropyl with isopropyl or trifluoromethyl groups to evaluate steric/electronic effects on enzyme inhibition (e.g., cathepsin K IC shifts from 25 µM to >100 µM) .
- Bioisosteric Replacement : Substitute carboxylic acid with carboxamide or nitrile to modulate membrane permeability and target engagement .
- Protease Profiling : Screen against panels of cysteine proteases (e.g., cathepsin L, V) to identify selectivity drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
